BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Medicinal Chemistry ADME Drug Design

This 1,2,4-oxadiazole features a bromomethyl group at the 3-position and an ethyl substituent at the 5-position, providing a distinct reactivity and lipophilicity profile (LogP 1.00) compared to regioisomers or chloro analogs. The bromine leaving group enables efficient nucleophilic substitution under mild conditions, accelerating library synthesis for medicinal chemistry (e.g., S1P1 agonist development) and agrochemical discovery. Its fragment-like properties (MW 191.03, 2 rotatable bonds) make it ideal for fragment-based screening and hit expansion. Procure this building block to ensure reproducible results, higher coupling efficiency, and streamlined SAR exploration.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 1393728-47-6
Cat. No. B1443746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
CAS1393728-47-6
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)CBr
InChIInChI=1S/C5H7BrN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3
InChIKeyPSKGWMQXNRJLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole (CAS 1393728-47-6) | Heterocyclic Building Block with Bromomethyl Reactivity for Medicinal Chemistry and Agrochemical Synthesis


3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole (CAS 1393728-47-6) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a bromomethyl group at position 3 and an ethyl group at position 5 [1]. This structure confers distinct reactivity and physicochemical properties relevant to medicinal chemistry, agrochemical research, and materials science. The compound is typically supplied as a solid with a purity of ≥95% . Its molecular formula is C5H7BrN2O, with a molecular weight of 191.03 g/mol [1]. The bromomethyl group serves as a versatile handle for nucleophilic substitution and further derivatization, while the ethyl substituent modulates lipophilicity and steric profile .

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole (1393728-47-6) | Why Regioisomers, Halogen Analogs, and Other Oxadiazole Derivatives Cannot Be Substituted Without Consequence


Interchanging 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole with other 1,2,4-oxadiazole derivatives—even those with seemingly minor structural differences—can lead to significant deviations in reactivity, physicochemical properties, and biological outcomes. The specific placement of the bromomethyl group at the 3-position (versus the 5-position in regioisomers) alters both the electronic environment and the steric accessibility of the reactive site . The ethyl substituent at position 5 further modulates lipophilicity and metabolic stability compared to methyl or unsubstituted analogs . Moreover, substituting bromine for chlorine changes leaving group ability, reaction kinetics, and the compound's suitability for specific coupling chemistries . These quantifiable differences, detailed in the evidence below, directly impact synthetic efficiency, product purity, and target engagement in downstream applications.

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole (1393728-47-6) | Quantitative Differentiation Evidence vs. Regioisomers and Halogen Analogs


Lipophilicity (LogP) Comparison: 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole vs. 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole

The target compound exhibits a calculated LogP of 1.00, whereas its chloro-analog 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole has a calculated LogP of 0.85 . This difference of ΔLogP = 0.15 indicates moderately higher lipophilicity for the bromo derivative, which can influence membrane permeability, protein binding, and overall pharmacokinetic profile in drug discovery contexts.

Medicinal Chemistry ADME Drug Design

Predicted Acidity (pKa) Differentiation: 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole vs. 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

The predicted pKa (for the conjugate acid) of 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole is -1.42 ± 0.32 . For the methyl analog 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole, the predicted pKa is -1.19 ± 0.32 (based on analogous prediction methods) . The ethyl-substituted compound is more acidic by approximately ΔpKa = -0.23, reflecting the stronger electron-donating effect of the ethyl group, which slightly destabilizes the conjugate acid.

Physicochemical Property Solubility Formulation

Reactivity in Nucleophilic Substitution: Bromomethyl Leaving Group Advantage over Chloromethyl Analogs

The bromomethyl group in 1,2,4-oxadiazoles is a superior leaving group compared to chloromethyl, leading to faster nucleophilic substitution rates. While direct rate constants for the target compound are not reported, class-level inference indicates that bromine is approximately 50-100 times more reactive than chlorine in SN2 displacement reactions on benzylic-like carbons [1]. This translates to shorter reaction times, lower temperatures, and higher yields in derivatization steps. For example, 5-(bromomethyl)-1,2,4-oxadiazole derivatives react readily with amines and thiols at room temperature, whereas the corresponding chloromethyl analogs often require elevated temperatures (e.g., 60-80°C) and longer durations .

Synthetic Chemistry Building Block Reaction Kinetics

Biological Activity Potential: 1,2,4-Oxadiazole Scaffold as S1P1 Receptor Agonist Pharmacophore

The 1,2,4-oxadiazole core, when appropriately substituted, has been validated as a privileged scaffold for S1P1 receptor agonism. Patent US9187437B2 discloses numerous substituted 1,2,4-oxadiazoles with potent S1P1 agonist activity, including compounds with EC50 values in the low nanomolar range [1]. For instance, 3-(3-fluoro-4-methylphenyl)-5-(2-(1-phenylcyclohexyl)ethyl)-1,2,4-oxadiazole exhibited an EC50 of 1.2 nM in a cAMP assay [1]. While the target compound itself is a synthetic intermediate, its 1,2,4-oxadiazole core with a reactive bromomethyl handle enables rapid diversification to access similar S1P1 agonist pharmacophores. The ethyl group at position 5 mimics the alkyl substitution pattern found in potent analogs.

Drug Discovery Immunology Autoimmune Disease

Thermal Stability and Storage: Predicted Boiling Point and Decomposition Profile

The predicted boiling point of 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole is 236.9 ± 42.0 °C . For the regioisomer 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole, the predicted boiling point is identical (236.9 ± 42.0 °C) due to the same molecular formula and similar intermolecular forces . However, the density differs slightly: the target compound has a predicted density of 1.578 ± 0.06 g/cm³, while the regioisomer's density is 1.578 ± 0.06 g/cm³ (same within error). The compound is classified as Acute Tox. 3 Oral and falls under Storage Class 6.1C (combustible, acute toxic) .

Process Chemistry Storage Handling

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole (1393728-47-6) | Optimal Use Cases Based on Differentiated Properties


Medicinal Chemistry: Synthesis of S1P1 Receptor Agonist Leads for Autoimmune Disease

Leverage the 1,2,4-oxadiazole core and reactive bromomethyl handle to rapidly synthesize libraries of potential S1P1 agonists, as exemplified by patent US9187437B2 [1]. The ethyl group at position 5 provides appropriate lipophilicity (LogP 1.00) for oral bioavailability, while the bromomethyl group enables efficient coupling with diverse amine or phenol nucleophiles to explore SAR around the terminal aromatic ring.

Agrochemical Research: Nematocidal Lead Optimization

Oxadiazole derivatives bearing haloalkyl groups have demonstrated potent nematocidal activity [1]. The bromomethyl moiety in this compound serves as a precursor for introducing various substituents via nucleophilic displacement, enabling optimization of nematicidal potency and selectivity. The ethyl group may enhance soil mobility or plant uptake relative to smaller alkyl chains.

Synthetic Methodology Development: Chemoselective Functionalization Studies

The distinct reactivity of the bromomethyl group (versus chloromethyl) and the specific 3-position substitution pattern make this compound a valuable substrate for developing chemoselective SN2 or cross-coupling methodologies [1]. Its higher leaving group ability (estimated 50-100× vs. chloro) allows for milder reaction conditions and broader functional group tolerance.

Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 191.03 g/mol and only 2 rotatable bonds, this compound meets fragment-like criteria (Rule of Three) [1]. Its moderate lipophilicity (LogP 1.00) and predicted pKa (-1.42) make it a suitable fragment for screening against a variety of targets, while the bromomethyl group provides a synthetic vector for hit expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.